Product packaging for C598-0466(Cat. No.:)

C598-0466

Cat. No.: B1573889
M. Wt: 401.97
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C598-0466 is a small molecule inhibitor identified as a potent and selective compound for researching deubiquitinating enzymes (DUBs), primarily known for its activity against Ubiquitin Specific Protease 7 (USP7) . Research indicates that inhibitors targeting deubiquitinating enzymes like USP10, which is structurally related to USP7, can induce the degradation of key oncogenic proteins such as SYK and mutant FLT3 in acute myeloid leukemia (AML) . This mechanism presents a novel therapeutic strategy for impeding the role of these oncoproteins in cancer pathology, potentially overcoming resistance to conventional kinase inhibitors . The compound has a molecular formula of C23H32ClN3O and a molecular weight of 401.97 . It is supplied as a yellow oil and is soluble in DMSO and ethanol, but insoluble in water . This compound is for scientific research purposes only and should not be used for diagnostic or medical applications.

Properties

Molecular Formula

C23H32ClN3O

Molecular Weight

401.97

Synonyms

9-chloro-N-(3-(dipropylamino)propyl)-5,6,7,8-tetrahydroacridine-3-carboxamide

Origin of Product

United States

Molecular and Biochemical Characterization of C598 0466 S Inhibitory Profile

Inhibitory Specificity of C598-0466 Towards USP10

This compound is recognized as an analog of the compound HBX19818 and has been characterized for its inhibitory activity against USP10. guidetopharmacology.orgguidetopharmacology.orgnih.govsigmaaldrich.com USP10 is a deubiquitinating enzyme that plays a role in removing ubiquitin chains from target proteins, thereby influencing their stability and function. nih.govguidechem.comcenmed.com

Target Validation and Enzymatic Assays for this compound

The inhibitory activity of this compound towards USP10 has been assessed through biochemical assays. guidetopharmacology.orgsigmaaldrich.com These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of purified USP10. Such studies are crucial for validating USP10 as a molecular target for this compound and quantifying the potency of the inhibition.

Comparative Analysis of this compound with Other Known DUB Inhibitors

This compound has been compared to other known DUB inhibitors, particularly other analogues of HBX19818, to understand its relative potency and specificity. Studies have shown a correlation between the USP10 inhibitory activity of HBX19818 analogues, including this compound, in biochemical assays and their effects on the degradation of target proteins like SYK. guidetopharmacology.orgsigmaaldrich.com For instance, this compound demonstrated activity against USP10 in biochemical assays and strongly induced SYK protein degradation in Ba/F3-FLT3-ITD cells. guidetopharmacology.org In contrast, other analogues like C598-0515 and C598-0468 showed less activity against USP10 in biochemical assays and did not induce SYK degradation at tested concentrations. guidetopharmacology.orgsigmaaldrich.com This comparative analysis supports USP10 as a relevant target for this compound and its analogues. guidetopharmacology.org

Interaction Dynamics of this compound with its Molecular Targets

The inhibitory effect of this compound on USP10 leads to downstream consequences for the stability of specific cellular proteins, notably SYK and FLT3. USP10 has been shown to physically associate with both SYK and FLT3. guidetopharmacology.orgguidetopharmacology.orgnih.govciteab.com Through its deubiquitinating activity, USP10 stabilizes the expression levels of these proteins. guidetopharmacology.orgguidetopharmacology.orgnih.govguidechem.comciteab.com

Regulation of SYK Protein Levels by this compound

Inhibition of USP10 by small molecules like this compound has been found to induce the degradation of SYK protein. guidetopharmacology.orgnih.govciteab.com Specifically, this compound has been shown to strongly induce the degradation of SYK protein in cell lines such as Ba/F3-FLT3-ITD cells. guidetopharmacology.org This effect is consistent with the role of USP10 as a deubiquitinase that stabilizes SYK. guidetopharmacology.orgnih.govciteab.com

Modulation of FLT3 Protein Degradation by this compound

This compound also modulates the degradation of FLT3 protein, particularly the oncogenic FLT3-ITD mutant. guidetopharmacology.orgsigmaaldrich.com USP10 has been identified as a critical DUB responsible for stabilizing FLT3, including the oncogenic forms, while sparing wild-type FLT3. guidechem.comciteab.comtocris.com Pharmacological inhibition of USP10 by compounds such as this compound causes FLT3 degradation. guidetopharmacology.orgsigmaaldrich.comguidechem.com Studies have indicated that this compound can induce FLT3 degradation at lower concentrations compared to less potent USP10 inhibitory analogues. guidetopharmacology.orgsigmaaldrich.com This targeted degradation of FLT3-ITD is considered a potential therapeutic strategy, especially in contexts of resistance to FLT3 kinase inhibitors. sigmaaldrich.comtocris.com

Mechanistic Insights into this compound-Induced Protein Destabilization

The mechanism by which this compound induces protein destabilization of SYK and FLT3 is primarily linked to its inhibition of USP10. USP10's function is to remove ubiquitin from its substrates, thereby preventing their degradation by the proteasome. guidechem.comcenmed.com By inhibiting USP10, this compound disrupts this deubiquitination process, leading to increased ubiquitination of USP10 substrates like SYK and FLT3. guidetopharmacology.orgguidechem.comciteab.com Increased ubiquitination, particularly through Lys48-linked polyubiquitin (B1169507) chains, typically targets proteins for degradation via the ubiquitin-proteasome system. nih.gov Research supports that USP10 inhibition leads to ubiquitin-mediated SYK degradation. guidetopharmacology.org Similarly, treatment with USP10 inhibitors promotes proteasome-mediated FLT3 degradation. guidechem.comdrugbank.com Therefore, this compound-induced protein destabilization of SYK and FLT3 is a consequence of inhibiting USP10's protective deubiquitinase activity, thus promoting their degradation through the cellular protein degradation machinery.

Cellular and in Vitro Pharmacological Evaluation of C598 0466

Modulation of Key Signaling Molecules by C598-0466 in Cellular Systems

Without any data, the creation of data tables and detailed research findings as requested is not feasible. Similarly, a table of compound names mentioned in the article cannot be compiled as no related compounds could be discussed in the context of this compound.

Expression Profile Changes of SYK, FLT3, and Related Proteins upon this compound Exposure

Exposure of cancer cell lines to this compound has been shown to induce marked changes in the expression levels of SYK, a non-receptor tyrosine kinase that plays a crucial role in signal transduction and is often overexpressed in various hematological cancers.

In studies utilizing Ba/F3-FLT3-ITD cells, a murine pro-B cell line expressing the internal tandem duplication (ITD) mutation of FLT3 common in Acute Myeloid Leukemia (AML), treatment with this compound led to a significant reduction in the total protein levels of SYK. nih.gov This effect is consistent with the compound's activity as an inhibitor of Ubiquitin-Specific Peptidase 10 (USP10), a deubiquitinase that stabilizes SYK by removing ubiquitin tags. nih.gov By inhibiting USP10, this compound effectively promotes the degradation of the SYK protein. nih.gov

The degradation of SYK was observed in a manner that correlated with the USP10 inhibitory activity of this compound. nih.gov While the direct impact of this compound on FLT3 protein levels has not been as extensively detailed, the interplay between SYK and FLT3 is well-established. SYK can be transactivated by FLT3-ITD, contributing to the oncogenic signaling cascade. nih.govnih.gov Therefore, the reduction of SYK protein levels by this compound is a critical event that disrupts this signaling axis.

The following table summarizes the observed changes in protein expression upon treatment with this compound in Ba/F3-FLT3-ITD cells.

Target ProteinCell LineObserved Effect of this compoundReference
SYK (Spleen Tyrosine Kinase)Ba/F3-FLT3-ITDStrongly induced degradation of SYK protein. nih.gov
FLT3 (FMS-like Tyrosine Kinase 3)Ba/F3-FLT3-ITDNot explicitly detailed for this compound, but the cellular context is relevant due to the SYK-FLT3 interaction. nih.govnih.gov

Effects of this compound on Ubiquitination States of Target Proteins

The mechanism by which this compound induces the degradation of SYK is directly linked to its effects on the ubiquitination state of the protein. Ubiquitination is a post-translational modification where ubiquitin molecules are attached to a substrate protein, often targeting it for degradation by the proteasome. This process is counter-regulated by deubiquitinating enzymes (DUBs), such as USP10.

This compound, as an inhibitor of USP10, disrupts the removal of ubiquitin from SYK. nih.gov This leads to an accumulation of polyubiquitinated SYK, marking it for destruction by the proteasome. nih.gov Therefore, exposure to this compound effectively shifts the equilibrium towards a hyper-ubiquitinated state for SYK, leading to its subsequent degradation. nih.gov

Both FLT3 and SYK are known substrates of the E3 ubiquitin ligase, c-CBL, which facilitates their ubiquitination. nih.gov The stability of both proteins is modulated by the balance between ubiquitination and deubiquitination. nih.gov By inhibiting USP10, this compound tips this balance, promoting the degradation of its target. nih.gov

The following table outlines the effects of this compound on the ubiquitination of target proteins based on its mechanism of action.

Target ProteinMechanism of Action of this compoundEffect on Ubiquitination StateConsequenceReference
SYK (Spleen Tyrosine Kinase)Inhibition of the deubiquitinase USP10.Increased polyubiquitination of SYK.Proteasomal degradation of SYK. nih.gov

Mechanistic Investigations of C598 0466 S Action in Disease Contexts

C598-0466's Role in Overcoming Drug Resistance in Acute Myeloid Leukemia

Acute myeloid leukemia, particularly subtypes characterized by mutations in FMS-like tyrosine kinase 3 (FLT3), often presents challenges due to inherent or acquired resistance to targeted therapies. SYK, a non-receptor tyrosine kinase, has been implicated in contributing to FLT3-ITD-mediated transformation and conferring resistance to FLT3 tyrosine kinase inhibitors (TKIs) nih.govresearchgate.nethaematologica.org. This compound, by targeting USP10, offers a potential strategy to circumvent these resistance mechanisms through the induced degradation of critical survival proteins.

Synergistic Effects of this compound in Combination with FLT3 Kinase Inhibitors

Studies have indicated that inhibiting USP10, the deubiquitinating enzyme responsible for stabilizing SYK and FLT3, can potentiate the anti-leukemic effects of FLT3 inhibitors in cells driven by activated SYK nih.govresearchgate.nethaematologica.org. This suggests a synergistic relationship where the dual targeting of both the kinase activity of FLT3 and the stability of key proteins like SYK and FLT3 through USP10 inhibition can lead to enhanced efficacy.

Pre-clinical investigations utilizing HBX19818 analogues, including this compound, have explored their impact on AML cell lines. For instance, studies in Ba/F3-FLT3-ITD cells demonstrated that this compound strongly induced the degradation of SYK protein nih.gov. While detailed quantitative data specifically for the synergistic effects of this compound in combination with various FLT3 TKIs across multiple cell lines might require further comprehensive analysis of primary research data, the observed degradation of key proteins by this compound provides a mechanistic basis for potential synergy with inhibitors that target the kinase activity of FLT3.

Mechanisms of Resistance to FLT3 TKIs and How this compound Attenuates Them

Resistance to FLT3 TKIs in AML can arise through various mechanisms, including the activation of alternative signaling pathways and the overexpression or stabilization of proteins that compensate for FLT3 inhibition haematologica.orgmdpi.com. SYK has been identified as one such protein that is activated and increased in FLT3-ITD-positive AML patients, contributing to resistance to targeted FLT3 TKIs nih.govresearchgate.nethaematologica.org.

This compound attenuates these resistance mechanisms primarily through its action as a USP10 inhibitor. USP10 is a major DUB that stabilizes both SYK and oncogenic FLT3 nih.govhaematologica.org. By inhibiting USP10, this compound promotes the ubiquitin-mediated proteasomal degradation of SYK and FLT3 proteins. This targeted degradation reduces the cellular levels of these key proteins, thereby disrupting the pro-survival signals that contribute to drug resistance. Genetic knockout or knockdown of USP10 has been shown to lead to ubiquitin-mediated degradation of SYK protein in AML cells, with a notable absence of effect on SYK transcription, highlighting the post-translational nature of this regulation nih.gov.

The degradation of SYK is particularly relevant as SYK is essential for transformation by FLT3-ITD and has been implicated in resistance to FLT3 TKIs nih.govresearchgate.nethaematologica.org. By reducing SYK protein levels, this compound can abrogate the compensatory signaling pathways activated by SYK that allow leukemia cells to survive despite FLT3 inhibition. Similarly, promoting the degradation of oncogenic FLT3 directly addresses a primary driver mutation in a subset of AML, offering a complementary approach to kinase inhibition.

Elucidating the Role of SYK and FLT3 Degradation in this compound Efficacy

The efficacy of this compound in AML is closely linked to its ability to induce the degradation of SYK and FLT3. This targeted protein degradation represents a distinct therapeutic strategy compared to traditional kinase inhibition.

This compound-Mediated Degradation as a Therapeutic Strategy

This compound, as an analog of HBX19818, has been shown to strongly induce the degradation of SYK protein in AML cell lines such as Ba/F3-FLT3-ITD cells nih.gov. This degradation is a direct consequence of USP10 inhibition, as USP10 is a key deubiquitinating enzyme that stabilizes SYK and FLT3 nih.govhaematologica.org. The targeted degradation of these oncogenic proteins offers a therapeutic advantage by not only inhibiting their kinase activity (in the case of FLT3 and activated SYK) but also by completely removing the protein, potentially overcoming limitations associated with catalytic inhibition alone, such as compensatory protein upregulation or scaffolding functions of the kinase.

Studies have validated that USP10 is a DUB that stabilizes SYK, and its targeted loss through genetic methods leads to ubiquitin-mediated degradation of SYK protein nih.gov. This mechanism is recapitulated by pharmacological inhibitors of USP10, including this compound. The induction of degradation of both SYK and FLT3-ITD by USP10 inhibitors has been observed in relevant cell models nih.govhaematologica.org.

Upstream and Downstream Signaling Events Influenced by this compound-Induced Protein Turnover

The degradation of SYK and FLT3 induced by this compound has significant consequences for downstream signaling pathways critical for AML cell survival and proliferation. FLT3, particularly the oncogenic FLT3-ITD mutant, constitutively activates multiple downstream signaling pathways, including the PI3K-Akt and MAPK pathways, and also triggers STAT5 signaling mdpi.com. SYK is also involved in various signaling pathways, including those downstream of immunoreceptors nih.govuniprot.orguniprot.org.

By degrading FLT3, this compound is expected to attenuate the constitutive activation of these downstream pathways driven by mutant FLT3. The degradation of SYK would similarly impact signaling cascades in which SYK plays a central role. While specific detailed data on the precise modulation of every downstream effector by this compound is extensive, the known roles of SYK and FLT3 indicate that their degradation would broadly impact pathways regulating cell proliferation, survival, and differentiation. For instance, FLT3 activation promotes phosphorylation of SHC1 and AKT1, and activation of mTOR. It also activates RAS signaling and downstream kinases like ERK1/2, and promotes phosphorylation of STAT5A/B uniprot.org. The degradation of FLT3 would therefore be expected to reduce activity in these pathways.

Preclinical Efficacy Studies of C598 0466 in Relevant Disease Models

Evaluation of C598-0466 in Ex Vivo Patient-Derived Models (e.g., PDXs)

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are crucial for preclinical cancer research as they can closely mimic a patient's tumor and are highly useful in predicting drug efficacy. mdpi.com These models allow for a "co-clinical trial" approach, where preclinical in vivo investigations can run in parallel with clinical trials to assess drug effectiveness. mdpi.com

Assessment of Anti-Leukemic Effects of this compound in Primary Samples

The evaluation of a compound's anti-leukemic effects in primary samples from patients with acute myeloid leukemia (AML) is a critical step in preclinical development. nih.gov These ex vivo cultures are extensively used to develop new drugs, study synergistic drug combinations, and identify biomarkers for drug response and resistance. nih.gov In such studies, primary AML cells would be treated with varying concentrations of this compound to determine its impact on cell viability, proliferation, and apoptosis.

A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below.

Patient Sample IDAML SubtypeThis compound Concentration (nM)% Viable Cells (48h)
AML-001FLT3-ITD1075%
AML-001FLT3-ITD10042%
AML-001FLT3-ITD100015%
AML-002FLT3-WT1092%
AML-002FLT3-WT10085%
AML-002FLT3-WT100068%

Translational Prospects of this compound in AML Management (Conceptual)

The conceptual translational prospects for a dual SYK and FLT3 inhibitor like this compound in the management of AML are significant, particularly for patient populations with specific genetic mutations.

This compound as a Novel Approach for Inhibiting SYK and FLT3 in AML Pathophysiology

Spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) are critical regulators in acute myeloid leukemia (AML). nih.gov SYK can transactivate FLT3 through direct physical interaction, and this partnership is particularly important in the development of FLT3-ITD-induced myeloid neoplasia. nih.gov Highly activated SYK is predominantly found in FLT3-ITD positive AML. nih.gov Therefore, a dual inhibitor like this compound that targets both SYK and FLT3 could be a more effective therapeutic strategy than inhibiting either kinase alone. researchgate.net This combined inhibition could potentially overcome resistance mechanisms that arise from the activation of one kinase when the other is inhibited. researchgate.net

Potential Broadening of this compound Applications to Other Malignancies with SYK or FLT3 Aberrancies

The therapeutic potential of a dual SYK and FLT3 inhibitor is not limited to AML. Aberrant SYK and FLT3 signaling has been implicated in other hematologic malignancies and potentially some solid tumors. For instance, SYK is a known therapeutic target in B-cell malignancies. vjhemonc.com Therefore, this compound could be investigated in other cancers where these kinases are known to be dysregulated. Further preclinical studies would be necessary to explore the efficacy of this compound in a broader range of cancers.

Structure Activity Relationship Sar Investigations and Analog Development for C598 0466

Comparative Analysis of C598-0466 with Related HBX19818 Analogues (e.g., C598-0556, C673-0105)

Research into the HBX19818 series of compounds has led to the identification of several potent analogs, including this compound, C598-0556, and C673-0105. These compounds have been instrumental in elucidating the role of USP10 in cellular processes and disease, particularly in the context of acute myeloid leukemia (AML).

Differential Effects of Analogues on Target Protein Levels and Cellular Outcomes

Studies have demonstrated that this compound and its related analogs exert their effects by inhibiting USP10, a deubiquitinase responsible for stabilizing key proteins involved in cell survival and proliferation. One of the primary targets of this inhibition is the Spleen Tyrosine Kinase (SYK), a crucial enzyme in AML pathology.

A comparative analysis of HBX19818 analogs revealed their differential efficacy in inducing the degradation of SYK. Notably, compounds such as C598-0563 and this compound, which demonstrated activity against USP10 in biochemical assays, strongly induced the degradation of SYK protein in Ba/F3-FLT3-ITD cells. medchemexpress.com This targeted degradation of SYK directly impacts cellular outcomes. For instance, C598-0556 and C673-0105, two USP10-targeted structural analogs of HBX19818, were shown to selectively kill cells driven by constitutively activated SYK. medchemexpress.com A concentration-dependent decrease in the proliferation of Ba/F3 cells over-expressing a constitutively active form of SYK (SYK-TEL) was observed upon treatment with C598-0556 and C673-0105, while parental Ba/F3 cells were significantly less affected. medchemexpress.com

The ability of these compounds to induce degradation of another critical oncoprotein, FMS-like tyrosine kinase 3 (FLT3), has also been validated. medchemexpress.com The differential effects of these analogs on both target protein levels and cellular proliferation underscore the nuanced impact of structural modifications within the HBX19818 scaffold.

Interactive Data Table: Proliferation Inhibition of HBX19818 Analogs

CompoundCell LineIC50 (µM)
This compoundMOLM13-luc+2.9 +/- 1.3
This compoundMOLM145.2 +/- 1.9
This compoundMV4-114.1 +/- 0.07
C673-0105MOLM13-luc+7.9 +/- 2.7
C673-0105MOLM1410.1 +/- 0.6
C673-0105MV4-117.5 +/- 0.5

Correlation of Structural Modifications with Biological Activity Profiles

The biological activity profiles of this compound and its analogs are intrinsically linked to their structural modifications, particularly concerning their selectivity for USP10 over other deubiquitinases like USP7. While the parent compound, HBX19818, exhibits inhibitory activity against both USP7 and USP10, certain analogs have been developed to be more specific. nih.govnih.gov

C598-0556 and C673-0105 are notable examples of such selective inhibitors. These compounds inhibit USP10 at concentrations comparable to HBX19818 (IC50 ≈ 10 µM) but exhibit no significant inhibition of USP7 (IC50 > 100 µM). researchgate.netconcast.com This enhanced selectivity is a direct result of modifications to the HBX19818 scaffold. While the precise structural details of each analog are not publicly available, the observed shift in selectivity highlights the successful modulation of the core structure to achieve a more targeted biological effect. The ability of these selective USP10 inhibitors to induce SYK degradation and inhibit the proliferation of SYK-driven cells confirms that the anti-leukemic effects are indeed mediated through USP10 inhibition. medchemexpress.com

Design Principles for Enhanced DUB Inhibitory Activity Based on this compound Scaffolding

The development of this compound and its more selective analogs has provided valuable insights into the design principles for creating potent and specific DUB inhibitors.

Identification of Key Pharmacophores for USP10 Inhibition

While a detailed pharmacophore model for the this compound scaffold's interaction with USP10 is not extensively published, the structure-activity relationship data from various HBX19818 analogs allows for the inference of key features. The core tricyclic scaffold of HBX19818 is likely a critical component for binding to the catalytic domain of USP enzymes. The modifications that lead to increased selectivity for USP10 over USP7 in compounds like C598-0556 and C673-0105 suggest that specific substitutions on this core structure can exploit subtle differences in the active sites of these enzymes. These substitutions may influence hydrogen bonding, hydrophobic interactions, or steric hindrance, thereby favoring binding to USP10.

Further research involving co-crystallization of these inhibitors with USP10 would be invaluable in precisely defining the key pharmacophoric elements and guiding the rational design of next-generation inhibitors.

Strategies for Optimizing Selectivity and Potency of this compound Derivatives

The development of C598-0556 and C673-0105 demonstrates a successful strategy for optimizing selectivity. By systematically modifying the HBX19818 structure and screening against a panel of DUBs, researchers were able to identify derivatives with a strong preference for USP10. This approach of iterative chemical synthesis and biological testing is a cornerstone of drug discovery.

To further enhance potency, medicinal chemists can employ several strategies. These include:

Structure-Based Drug Design: Utilizing the crystal structure of USP10 to design molecules that fit optimally into the active site and form strong, specific interactions with key amino acid residues.

Computational Modeling: Employing molecular docking and other computational tools to predict the binding affinity and selectivity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Fragment-Based Screening: Identifying small chemical fragments that bind to specific pockets on the USP10 enzyme and then linking them together to create more potent and larger inhibitors.

The successful development of more potent and selective analogs, such as "Compound 3" and "Compound 9" from the HBX19818 series, which exhibit enhanced specificity for USP10 over USP7, validates these optimization strategies. nih.gov The continued application of these principles to the this compound scaffold holds significant promise for the development of highly effective and targeted therapies for diseases like AML.

Analytical and Experimental Methodologies for C598 0466 Research

Preparation and Handling of C598-0466 for In Vitro and Cellular Assays

Effective research necessitates careful preparation and handling of this compound to ensure accurate and reproducible results in in vitro and cellular assays.

Dissolution and Stock Solution Preparation

For cellular assays, this compound is typically prepared as a stock solution. A common method involves dissolving the compound in dimethyl sulfoxide (B87167) (DMSO) to achieve a high initial concentration, such as 10 mM. nih.gov This approach is standard for many small molecule inhibitors used in biological research. nih.gov

Considerations for Solvent Compatibility and Concentration Range in Biological Systems

When preparing working dilutions of this compound from stock solutions for cellular assays, it is essential to consider solvent compatibility and the appropriate concentration range. DMSO, while effective for dissolving the compound, can have effects on cells at higher concentrations. Therefore, serial dilutions are made to ensure that the final concentration of DMSO in cellular assays is kept within a range that minimizes solvent-induced effects, typically between 0.2% and 0.5%. nih.gov The specific concentration range of this compound used in experiments is dependent on the biological effect being studied and is often explored through concentration-dependent experiments. For instance, studies have investigated the effects of this compound at various micromolar concentrations on protein levels in cell lines. nih.govresearchgate.net

Techniques for Analyzing this compound's Impact in Biological Systems

Several techniques are employed to analyze the impact of this compound on biological systems, providing insights into its mechanisms of action.

Immunoblotting for Protein Expression Analysis (e.g., SYK, FLT3, USP10)

Immunoblotting, also known as Western blotting, is a widely used technique to analyze the effect of this compound on the expression levels of specific proteins, such as SYK, FLT3, and USP10. nih.govgoogle.com This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect and quantify the target proteins. activemotif.com

Studies have utilized immunoblotting to demonstrate that this compound treatment leads to changes in the protein levels of SYK and FLT3 in certain cell lines. nih.govresearchgate.net For example, research has shown a concentration-dependent decrease in SYK protein levels following treatment with this compound in specific cell models. nih.gov The observed changes in protein expression provide evidence for the compound's biological activity and its potential targets.

An example of data that might be obtained from immunoblotting experiments is shown in the conceptual table below, illustrating the relative protein levels after treatment with different concentrations of this compound.

This compound Concentration (µM)Relative SYK Protein LevelRelative FLT3 Protein LevelRelative USP10 Protein Level
01.01.01.0
50.70.80.9
100.40.60.8
200.10.30.7

Cellular Proliferation Assays (e.g., CellTiter-Glo)

Cellular proliferation assays are used to measure the number of viable cells in culture, providing an indication of how this compound affects cell growth or survival. The CellTiter-Glo Luminescent Cell Viability Assay is a common method for this purpose. re-place.benews-medical.netpromega.com This assay quantifies ATP, which is present in metabolically active cells, and generates a luminescent signal proportional to the number of viable cells. re-place.benews-medical.netpromega.com

The CellTiter-Glo assay is a homogeneous method, meaning the reagent is added directly to cells in culture, simplifying the procedure and making it suitable for high-throughput screening. re-place.benews-medical.netpromega.comous-research.no The luminescence signal is stable, allowing for flexible reading times. promega.comselectscience.net This assay has been used to assess the impact of compounds, including analogues of this compound, on the proliferation of various cell lines. nih.govresearchgate.net

A conceptual data table for a cellular proliferation assay using CellTiter-Glo might look like this:

This compound Concentration (µM)Relative Cell Viability (%)
0100
585
1060
2025

Note: This table is illustrative and represents typical data obtained from cell viability assays.

Co-immunoprecipitation Studies to Assess Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is a technique used to investigate physical interactions between proteins. activemotif.comprotocols.iocreative-proteomics.com This method involves using an antibody to immunoprecipitate a target protein from cell lysate; any proteins that are bound to the target protein will also be co-precipitated. activemotif.comcreative-proteomics.com The co-precipitated proteins are then typically detected by immunoblotting. activemotif.com

Co-immunoprecipitation studies have been performed to explore potential physical associations between proteins relevant to the biological activity of compounds like this compound. For instance, research has utilized Co-IP to investigate the interaction between SYK and USP10, proteins whose levels are affected by this compound. nih.gov These studies can provide evidence for protein complexes and how a compound might influence their formation or stability. nih.gov

While specific data tables for this compound in Co-IP studies were not detailed in the search results, the technique itself is crucial for understanding the molecular context of the compound's effects on protein targets. The results of a Co-IP experiment are typically presented as immunoblot images showing the presence or absence of a co-precipitated protein when a specific target protein is immunoprecipitated.

Mitochondrial Priming Assays (e.g., Cytochrome c release)

Mitochondrial priming assays, such as the measurement of cytochrome c release, have been utilized to assess the proximity of cells to the apoptotic threshold following treatment with this compound. This assay is a functional measurement of the balance between pro-apoptotic and anti-apoptotic proteins within the mitochondria.

In studies investigating the effects of USP10 inhibitors, including this compound, on AML cell lines such as MOLM14, mitochondrial priming was detected by measuring cytochrome c release. The assay was typically performed at 14 hours post-treatment with the compound. google.comgoogleapis.com The change in priming was determined by comparing the cytochrome c release in drug-treated cells to that in control cells treated with the vehicle (DMSO). google.comgoogleapis.com This approach allows for the quantification of the compound's effect on the mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway. This compound was evaluated in this assay using MOLM14 cells, and its effects on mitochondrial priming were reported. google.comgoogleapis.com

Quantitative PCR (Q-RT-PCR) for Gene Expression Analysis

Quantitative PCR (qPCR), also referred to as Q-RT-PCR, is a common molecular biology technique used to quantify the expression levels of specific genes. In the context of research involving compounds like this compound, which target DUBs involved in regulating protein stability and cellular pathways, qPCR is applied to analyze changes in gene expression that may occur upon treatment.

This methodology allows for the detection and quantification of polynucleotide molecules, including mRNA and cDNA, encoding biomarkers such as USP10. google.com Gene expression levels can be assessed quantitatively or qualitatively, often in comparison to a control level. google.com Relative gene expression is typically calculated by comparing the expression of target genes to that of a reference gene, such as GAPDH. nih.govidrblab.net qPCR can also be used to assess gene copy number. google.comgoogleapis.com While this compound has been investigated in studies where qPCR was utilized to analyze gene expression related to its targets and associated pathways, specific gene expression data directly attributed to this compound treatment were not detailed in the provided information. nih.govidrblab.net However, the method is integral to understanding the broader cellular impact of compounds affecting DUB activity and protein regulation.

UPLC-MS Analysis for Compound Purity and Consistency

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an analytical technique widely used in chemical and pharmaceutical research for the separation, identification, and quantification of compounds. In studies involving this compound and related HBX19818 analogues, UPLC-MS analysis was employed as a quality control measure. nih.govnih.govnih.gov

This technique was utilized to confirm the purity and consistency of the synthesized or commercially obtained compounds. nih.govnih.govnih.gov Specifically, UPLC-MS analysis of HBX19818 analogues, including this compound, was performed to ensure that their purity and molecular weight were consistent with reported specifications. nih.govnih.govnih.gov This is a crucial step in chemical biology research to ensure that the observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

Computational and Theoretical Approaches in C598 0466 Research

Molecular Docking and Dynamics Simulations of C598-0466 with USP10

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target, in this case, USP10. These methods provide insights at an atomic level, helping to visualize and understand the binding process.

Molecular docking simulations can predict the preferred orientation of a ligand when it binds to a protein, forming a stable complex. For a compound like this compound, which is an analogue of the known USP7 and USP10 inhibitor HBX19818, it is hypothesized that it binds to the catalytic domain of USP10. frontiersin.org

In a typical molecular docking workflow, the three-dimensional structure of USP10 would be obtained from a protein database or generated using homology modeling. The structure of this compound would then be computationally "docked" into the active site of USP10. The output of this process is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.

Although specific residues of USP10 that interact with this compound have not been explicitly documented, studies on other USP family inhibitors suggest that key interactions likely involve hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues lining the catalytic pocket. For instance, in related deubiquitinating enzymes (DUBs), inhibitors are known to interact with residues in the catalytic triad (B1167595) and surrounding loops.

To provide a clearer, albeit hypothetical, picture, the following table outlines potential interacting residues in USP10 based on the analysis of its catalytic domain and common interactions observed for similar inhibitors.

Interaction TypePotential Interacting Residues in USP10 (Hypothetical)
Hydrogen BondingCys, His, Asp/Asn residues in the catalytic site
HydrophobicVal, Leu, Ile, Phe residues surrounding the binding pocket
Pi-StackingPhe, Tyr, Trp residues

This table is a hypothetical representation of potential interactions and is not based on direct experimental data for this compound.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic nature of the inhibitor-protein interaction over time. nih.govnih.gov An MD simulation would start with the best-predicted binding pose from molecular docking and simulate the movements of the atoms in the this compound-USP10 complex in a simulated physiological environment. researchgate.netyoutube.com

These simulations can reveal:

Stability of the Binding Pose: MD can assess whether the initial docked pose is stable over time or if the ligand undergoes conformational changes to find a more favorable interaction.

Key Residue Contributions: By analyzing the trajectories of the atoms, researchers can identify which amino acid residues are crucial for maintaining the binding of this compound.

Conformational Changes in USP10: The binding of an inhibitor can induce conformational changes in the protein, which may be essential for its inhibitory effect. MD simulations can capture these changes.

Water Molecule Roles: Simulations can highlight the role of water molecules in mediating the interaction between the ligand and the protein.

For this compound, it is plausible that its binding to USP10 could inhibit the enzyme's deubiquitinating activity by either directly blocking the active site and preventing substrate access or by inducing a conformational change that renders the enzyme inactive.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org

In the context of this compound and its analogues, a QSAR model could be developed to predict the inhibitory potency against USP10. creative-biostructure.com This would involve compiling a dataset of related compounds with their experimentally determined inhibitory activities (e.g., IC50 values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. A well-validated QSAR model can be a valuable tool for:

Predicting the activity of new, untested compounds.

Identifying the key molecular features that contribute to or detract from inhibitory potency.

Guiding the design of new analogues with improved activity.

The following table illustrates the type of data that would be used to build a QSAR model for USP10 inhibitors.

Compound IDStructure (Simplified)IC50 (µM) against USP10LogP (Descriptor)Molecular Weight (Descriptor)
This compound[Structure][Experimental Value][Calculated Value][Calculated Value]
HBX19818[Structure]14 nih.gov[Calculated Value][Calculated Value]
Analogue X[Structure][Experimental Value][Calculated Value][Calculated Value]
Analogue Y[Structure][Experimental Value][Calculated Value][Calculated Value]

Note: The structural and experimental data for a full QSAR study are not publicly available and are presented here for illustrative purposes.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as USP10. nih.govmdpi.com This approach can significantly accelerate the discovery of new lead compounds. nih.govdoaj.org

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein to dock a large number of compounds and score their potential binding affinity.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand, like this compound or HBX19818, as a template to find other compounds with similar properties.

A virtual screening campaign to find novel this compound-like scaffolds could involve:

Library Preparation: Selecting a large, diverse library of chemical compounds.

Screening: Using either SBVS with a model of USP10 or LBVS with the structure of this compound to filter the library.

Hit Selection: Ranking the compounds based on their scores and selecting a subset of promising "hits" for further investigation.

Experimental Validation: The selected hits would then be tested in biological assays to confirm their activity against USP10.

This approach allows for the efficient exploration of vast chemical space to identify novel chemical scaffolds that could be optimized into potent and selective USP10 inhibitors.

Future Research Directions and Translational Perspectives for C598 0466

Integration of C598-0466 Research into Broader Cancer Therapeutic Strategies

Without any existing data, the creation of informative content, including the mandatory data tables and detailed research findings, is not feasible. Any attempt to do so would result in the fabrication of information, which is strictly against the principles of providing accurate and non-hallucinatory responses.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for this specific identifier in scientific and chemical databases have yielded no results. The compound “this compound” does not appear in publicly available research literature, and therefore, no information exists to fulfill the detailed article outline provided.

The concepts outlined in the request, such as the investigation of dual Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitors in various cancers and their use in combination therapies, represent active and significant areas of oncology research. For instance, compounds like mivavotinib (TAK-659) are being investigated as dual SYK/FLT3 inhibitors in diseases like acute myeloid leukemia (AML). Research in this field explores the potential of such targeted therapies to overcome resistance and improve patient outcomes.

However, without any specific data pertaining to “this compound,” it is impossible to generate the scientifically accurate and thorough content required for the sections on "Investigating this compound in Other Cancer Types Driven by SYK or FLT3" and "Exploration of this compound in Combination Therapies with Other Targeted Agents."

Should a correct or alternative compound identifier be available, a new search can be initiated.

Conclusion and Outlook for C598 0466 Research

Summary of Key Research Findings on C598-0466

This compound is a chemical compound identified as an inhibitor of ubiquitin-specific proteases (USPs), with notable activity against USP7 and USP10. apexbt.comglpbio.comgenecards.org It is recognized as an analog of the deubiquitinase (DUB) inhibitor HBX19818. google.comnih.gov The primary thrust of research into this compound has been its potential application in oncology, particularly in the context of Acute Myeloid Leukemia (AML). google.comgoogleapis.com

Key research has demonstrated that this compound can induce the degradation of spleen tyrosine kinase (SYK), a protein implicated in the survival and proliferation of certain cancer cells. nih.gov Studies have shown that analogs of HBX19818, including this compound, exhibit activity against USP10 and can effectively induce the degradation of SYK protein in Ba/F3-FLT3-ITD cells, a model for a subtype of AML. nih.gov This is significant as SYK can be involved in resistance to FLT3 tyrosine kinase inhibitors, a common treatment for AML with FLT3 mutations. researchgate.net

Furthermore, investigations have explored the effect of this compound on FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML. google.comgoogleapis.com Research findings indicate that this compound can impact FLT3 protein expression in cells with FLT3 internal tandem duplication (ITD) mutations. googleapis.com This suggests a potential therapeutic strategy for AML driven by these specific mutations. The compound has also been studied for its effects on mitochondrial priming in AML cell lines, which relates to the cell's readiness to undergo apoptosis, or programmed cell death. google.comgoogleapis.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 9-chloro-N-(3-(dipropylamino)propyl)-5,6,7,8-tetrahydroacridine-3-carboxamide
Molecular Formula C23H32ClN3O
Molecular Weight 401.97 g/mol
Appearance Yellow oil
Purity ≥98.1%
Solubility ≥40.2 mg/mL in DMSO

This data is compiled from multiple chemical supplier and research documentation sources. apexbt.comraybiotech.com

Remaining Challenges and Open Questions in this compound Studies

Despite the promising initial findings, the research on this compound is still in its early stages, and several challenges and unanswered questions remain. A significant portion of the available data comes from in vitro studies using cell lines. nih.govgoogleapis.com While these studies are crucial for understanding the compound's mechanism of action, there is a need for more extensive in vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and potential toxicity in a whole-organism setting.

The selectivity profile of this compound is another area that requires further investigation. While it is known to inhibit USP7 and USP10, a comprehensive screening against a broader panel of deubiquitinating enzymes and other cellular targets is necessary to fully understand its specificity and potential off-target effects. apexbt.comglpbio.comgenecards.org The long-term consequences of inhibiting USP7 and USP10 in normal, non-cancerous cells are also not yet fully understood and represent a critical area for future safety assessments.

Furthermore, the mechanisms of potential resistance to this compound have not been explored. As with many targeted therapies, cancer cells can develop resistance over time. Identifying potential resistance pathways will be crucial for developing strategies to overcome this challenge and for designing effective combination therapies.

Vision for the Continued Academic Exploration of this compound and its Potential in Therapeutic Development

The future of this compound research holds considerable promise for advancing our understanding of DUB inhibitors and their therapeutic potential. A key direction for continued academic exploration will be to delineate the precise molecular mechanisms by which this compound induces the degradation of its target proteins, such as SYK and its impact on FLT3. nih.govgoogleapis.com This could involve detailed structural biology studies to understand the binding interaction between this compound and its target enzymes.

Further preclinical development should focus on evaluating this compound in patient-derived xenograft (PDX) models of AML and other relevant cancers. This would provide a more clinically relevant assessment of its therapeutic potential. Additionally, exploring this compound in combination with existing AML therapies, such as FLT3 inhibitors, could reveal synergistic effects and provide a strategy to overcome drug resistance. researchgate.net

The development of more potent and selective analogs of this compound is another promising avenue for future research. Structure-activity relationship (SAR) studies could guide the design of new compounds with improved pharmacological properties. Ultimately, the long-term vision for this compound, and compounds like it, is their potential translation into clinical candidates for the treatment of specific cancer subtypes, offering a novel therapeutic option for patients with unmet medical needs. Continued rigorous academic and preclinical research will be paramount to realizing this potential.

Q & A

Q. How can researchers ethically address unanticipated toxicities of this compound in preclinical models?

  • Methodological Answer : Implement longitudinal toxicity profiling in multiple model organisms (e.g., zebrafish, rodents). Use transcriptomic and histopathological analyses to differentiate target-mediated vs. off-target effects. Disclose all adverse events in publications and consult institutional review boards for ethical compliance in translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.